
2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of bromine, chlorine, and oxirane groups in its structure suggests that it may exhibit unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one typically involves multiple steps, starting from simpler organic molecules. One possible synthetic route could involve the bromination of a precursor compound, followed by the introduction of the chlorophenyl group and the formation of the oxirane ring. The reaction conditions would need to be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production. Additionally, purification techniques such as crystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions could lead to the removal of bromine or chlorine atoms, resulting in different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a dehalogenated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: Research could explore its use in drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: It may find applications in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one exerts its effects would depend on its specific interactions with molecular targets. For example, if it has biological activity, it might interact with enzymes or receptors in cells, leading to a cascade of biochemical events. The presence of the oxirane ring suggests that it could act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-3-phenylpropan-1-one: Lacks the chlorophenyl and oxirane groups, making it less complex.
3-(3-Chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one: Lacks the bromine atoms, which may affect its reactivity.
2,3-Dibromo-1-(2-methyloxiran-2-yl)propan-1-one: Lacks the chlorophenyl group, which could influence its chemical properties.
Uniqueness
2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one is unique due to the combination of bromine, chlorine, and oxirane groups in its structure
Properties
Molecular Formula |
C12H11Br2ClO2 |
|---|---|
Molecular Weight |
382.47 g/mol |
IUPAC Name |
2,3-dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one |
InChI |
InChI=1S/C12H11Br2ClO2/c1-12(6-17-12)11(16)10(14)9(13)7-3-2-4-8(15)5-7/h2-5,9-10H,6H2,1H3 |
InChI Key |
ZJAADAJXBRJTHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C(=O)C(C(C2=CC(=CC=C2)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14902190.png)

![(2'-(3-Fluorophenyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14902192.png)


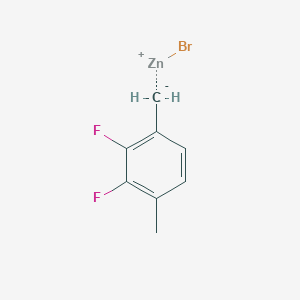
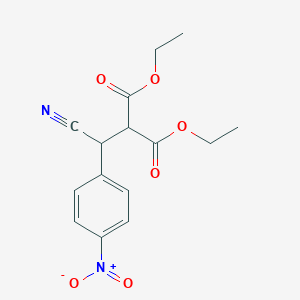
![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)

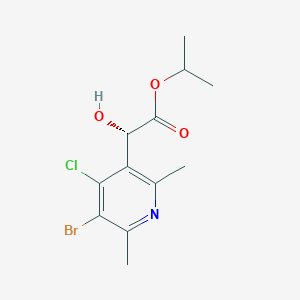
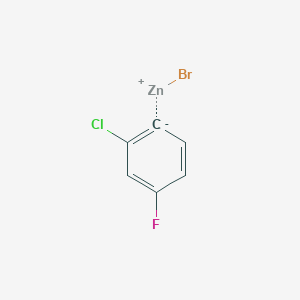

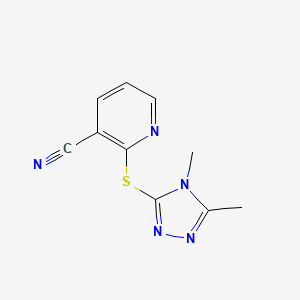
![(3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14902250.png)
